4-Pyridinemethanol

Catalog No.
S576471
CAS No.
586-95-8
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pyridinemethanol

CAS Number

586-95-8

Product Name

4-Pyridinemethanol

IUPAC Name

pyridin-4-ylmethanol

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2

InChI Key

PTMBWNZJOQBTBK-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CO

Synonyms

4-hydroxymethylpyridine

Canonical SMILES

C1=CN=CC=C1CO

Synthesis

-Pyridinemethanol can be synthesized through various methods, including:

  • The condensation of pyridine with formaldehyde.
  • The reduction of 4-pyridine carboxaldehyde [].

Applications in Scientific Research

4-Pyridinemethanol is primarily used as a building block for the synthesis of other important molecules in scientific research. Here are some examples:

  • Synthesis of pharmaceuticals: 4-Pyridinemethanol can be used as a starting material for the synthesis of various drugs, including some that are being investigated for their potential to treat cancer and other diseases [].
  • Synthesis of agrochemicals: 4-Pyridinemethanol can also be used as a starting material for the synthesis of some agrochemicals, such as herbicides and fungicides.
  • Material science research: 4-Pyridinemethanol has been studied for its potential applications in material science research, such as the development of new materials for solar cells and organic light-emitting diodes (OLEDs).

4-Pyridinemethanol, also known as 4-(hydroxymethyl)pyridine or γ-picolyl alcohol, is a heterocyclic alcohol. It consists of a six-membered aromatic ring (pyridine) with a hydroxyl group (OH) and a methyl group (CH3) attached at opposing positions on the ring [].

This compound serves as a building block for the synthesis of other molecules, such as 4-pyridine carboxaldehyde, which finds applications in the pharmaceutical industry [].


Molecular Structure Analysis

4-Pyridinemethanol has a planar structure due to the delocalization of electrons within the pyridine ring. The lone pair on the nitrogen atom interacts with the π-electron system, reinforcing the planar shape []. The presence of the hydroxyl group introduces polarity to the molecule, making it capable of hydrogen bonding with other molecules [].


Chemical Reactions Analysis

One of the primary applications of 4-pyridinemethanol is its use as a precursor in the synthesis of 4-pyridine carboxaldehyde. This reaction involves the oxidation of the primary alcohol group (CH2OH) to an aldehyde group (CHO) using an oxidizing agent like chromic acid (H2CrO4) [].


Physical And Chemical Properties Analysis

  • Melting point: 83-85 °C []
  • Boiling point: 244-246 °C []
  • Solubility: Soluble in water, ethanol, and methanol []

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

586-95-8

Wikipedia

Pyridin-4-ylmethanol

General Manufacturing Information

4-Pyridinemethanol: INACTIVE

Dates

Modify: 2023-08-15

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